molecular formula C5H7ClO B1610452 2-Chloro-1-cyclopropylethan-1-one CAS No. 7379-14-8

2-Chloro-1-cyclopropylethan-1-one

Cat. No.: B1610452
CAS No.: 7379-14-8
M. Wt: 118.56 g/mol
InChI Key: ZXWAHROJUXWVCU-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropylethan-1-one is an organic compound with the molecular formula C5H7ClO. It is a chlorinated ketone, characterized by the presence of a cyclopropyl group attached to the carbonyl carbon. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropylethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a suitable solvent, adding a metallic aluminum catalyst, and introducing chlorine gas to carry out the chlorination reaction. The reaction yields a mixture of chlorinated products, including this compound .

Industrial Production Methods

In industrial settings, the synthesis process is optimized to increase yield and purity. The chlorinated product mixture undergoes reduced pressure distillation to remove the solvent, followed by rectification to isolate this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropylethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Reduction: Cyclopropyl ethanol is a common product.

    Oxidation: Cyclopropyl carboxylic acid can be formed.

Scientific Research Applications

2-Chloro-1-cyclopropylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo nucleophilic substitution reactions, which can modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-cyclopropylethanone
  • 2-Chloro-1-(1-chlorocyclopropyl)ethanone
  • Cyclopropyl methyl ketone

Uniqueness

2-Chloro-1-cyclopropylethan-1-one is unique due to its specific structure, which combines a cyclopropyl group with a chlorinated ketone. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-chloro-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-3-5(7)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWAHROJUXWVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499386
Record name 2-Chloro-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7379-14-8
Record name 2-Chloro-1-cyclopropylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-cyclopropylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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